molecular formula C18H13NO6 B5617798 3-[(6-Methoxy-2-oxo-2H-chromene-3-carbonyl)-amino]-benzoic acid

3-[(6-Methoxy-2-oxo-2H-chromene-3-carbonyl)-amino]-benzoic acid

Cat. No.: B5617798
M. Wt: 339.3 g/mol
InChI Key: RYZNKSQDEIFVJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(6-Methoxy-2-oxo-2H-chromene-3-carbonyl)-amino]-benzoic acid is a coumarin-derived compound featuring a chromene core substituted with a methoxy group at position 6, a keto group at position 2, and an amide-linked benzoic acid moiety at position 2. Its structural complexity and functional groups make it a candidate for diverse applications, including medicinal chemistry and materials science. The compound’s synthesis typically involves coupling a chromene-3-carbonyl chloride with 3-aminobenzoic acid, as inferred from analogous protocols in the literature .

Properties

IUPAC Name

3-[(6-methoxy-2-oxochromene-3-carbonyl)amino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13NO6/c1-24-13-5-6-15-11(8-13)9-14(18(23)25-15)16(20)19-12-4-2-3-10(7-12)17(21)22/h2-9H,1H3,(H,19,20)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYZNKSQDEIFVJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OC(=O)C(=C2)C(=O)NC3=CC=CC(=C3)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(6-Methoxy-2-oxo-2H-chromene-3-carbonyl)-amino]-benzoic acid typically involves the following steps:

    Formation of the Chromene Core: The chromene core can be synthesized through the condensation of phenol with ethyl acetoacetate in the presence of a catalyst such as anhydrous aluminum chloride.

    Introduction of the Methoxy Group: The methoxy group is introduced via methylation using methyl iodide in the presence of a base like potassium carbonate.

    Coupling with Benzoic Acid: The final step involves coupling the chromene derivative with benzoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxyl derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophiles like bromine or nitrating agents in the presence of a catalyst.

Major Products

    Oxidation: Hydroxylated derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

3-[(6-Methoxy-2-oxo-2H-chromene-3-carbonyl)-amino]-benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-[(6-Methoxy-2-oxo-2H-chromene-3-carbonyl)-amino]-benzoic acid involves its interaction with specific molecular targets. The chromene moiety can interact with enzymes and receptors, modulating their activity. The benzoic acid part can enhance the compound’s binding affinity to its targets, leading to various biological effects. Pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Structural Analogues
4-[(6-Methoxy-2-oxo-2H-chromene-3-carboxamido)-benzoic acid (CAS 309925-04-0)
  • Structural Difference : Positional isomerism—the benzoic acid group is at position 4 instead of 3.
  • Synthesis : Similar to the target compound, utilizing Schotten-Baumann acylation or thionyl chloride-mediated coupling .
8-Methoxy-2-oxo-2H-chromene-3-carboxylic acid (CAS 2555-20-6)
  • Structural Difference: Methoxy group at position 8 instead of 6; lacks the amino-benzoic acid moiety.
  • Properties : Reduced molecular weight (238.2 g/mol vs. 339.3 g/mol) and lower polarity due to the absence of the amide linkage. Melting point: ~250°C (vs. >270°C for the target compound) .
  • Applications : Primarily used as a fluorescent probe, whereas the target compound’s amide group may enhance protein-binding capacity .
6-Bromo-8-methoxy-2-oxo-2H-chromene-3-carboxylic acid (CAS 119686-34-9)
  • Structural Difference : Bromine at position 6 and methoxy at position 6.
Functional Group Variants
3-Oxo-3H-benzo[f]chromene-2-carboxylic Acid Derivatives (e.g., 5a–i)
  • Structural Difference : A naphthofuran core (benzo[f]chromene) instead of a coumarin backbone.
  • Synthesis : Uses Meldrum’s acid and naphthaldehyde precursors, yielding higher molecular weight (e.g., 5a: 359.4 g/mol) .
  • Biological Activity : Derivatives like 5a (N-(3,5-dimethylphenyl)-amide) show cytotoxic activity (IC₅₀ = 2.1 µM in MCF-7 cells), suggesting the target compound’s amide group could be optimized for similar effects .
3-[(3-Oxo-1,3-dihydroisobenzofuran-1-yl)amino]benzoic acid
  • Structural Difference : Isobenzofuran instead of chromene core.
  • Crystallography : Exhibits intermolecular O–H···O and N–H···O hydrogen bonds, leading to a dense crystal lattice (density = 1.45 g/cm³) compared to the target compound’s likely less compact structure .
Physicochemical Properties
Compound Molecular Weight (g/mol) Melting Point (°C) LogP Hydrogen Bond Donors
Target Compound 339.3 >270 2.1 3
4-Isomer (CAS 309925-04-0) 339.3 265–268 2.0 3
8-Methoxy Analog (CAS 2555-20-6) 238.2 ~250 1.8 2
6-Bromo-8-methoxy Analog (CAS ...) 315.1 280–282 2.5 2

Key Observations :

  • The target compound’s higher melting point suggests stronger intermolecular forces (e.g., π-π stacking, hydrogen bonding) compared to its 4-isomer .
  • LogP values indicate moderate lipophilicity, suitable for membrane permeability in drug design .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.